D-érythro-Sphingosine-1-phosphate en cage

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

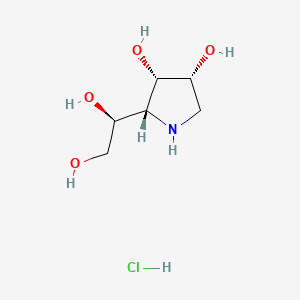

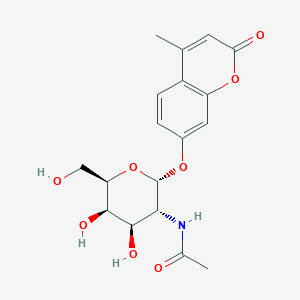

Caged D-erythro-Sphingosine-1-phosphate is a photolyzable derivative of sphingosine-1-phosphate, a bioactive sphingolipid metabolite. This compound is an important tool for studying sphingosine-1-phosphate-mediated intracellular events. It is used to investigate various cellular processes, including cell proliferation, survival, differentiation, and migration .

Applications De Recherche Scientifique

Caged D-erythro-Sphingosine-1-phosphate has numerous applications in scientific research:

Mécanisme D'action

- The primary target of caged S1P is the S1P receptor subtype 1 (S1P1). S1P1 is a G-protein-coupled receptor expressed on various cell types, including endothelial cells, immune cells, and fibroblasts .

- Its role is to regulate cell survival and anti-apoptotic responses. When S1P binds to S1P1, it triggers downstream signaling pathways that promote cell survival and inhibit apoptosis .

- Interestingly, S1P1 also inhibits caspase-3 cleavage via phosphatidylinositol-3-kinase (PI3K) and protein kinase C (PKC) pathways, ultimately enhancing cell survival .

- In human umbilical vein endothelial cells, S1P1 activation induces Mcl-1 expression, contributing to pro-survival responses .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Analyse Biochimique

Biochemical Properties

Caged D-erythro-Sphingosine-1-phosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it activates phospholipase D and inhibits the motility of human breast cancer cells independently of cell surface receptors .

Cellular Effects

Caged D-erythro-Sphingosine-1-phosphate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it causes calcium mobilization independently of G-protein-coupled receptors .

Molecular Mechanism

The molecular mechanism of action of Caged D-erythro-Sphingosine-1-phosphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can directly activate proinflammatory responses via a S1PR1-dependent manner .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Caged D-erythro-Sphingosine-1-phosphate may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Caged D-erythro-Sphingosine-1-phosphate vary with different dosages in animal models

Metabolic Pathways

Caged D-erythro-Sphingosine-1-phosphate is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited.

Transport and Distribution

Caged D-erythro-Sphingosine-1-phosphate is transported and distributed within cells and tissues

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Caged D-erythro-Sphingosine-1-phosphate is synthesized through a series of chemical reactions starting from sphingosine. The reaction conditions typically involve the use of organic solvents such as methanol or ethanol and require protection from light due to the photolabile nature of the compound .

Industrial Production Methods

the synthesis process can be scaled up using standard organic synthesis techniques, ensuring high purity and yield through careful control of reaction conditions and purification steps .

Analyse Des Réactions Chimiques

Types of Reactions

Caged D-erythro-Sphingosine-1-phosphate undergoes various chemical reactions, including photolysis, which releases the active sphingosine-1-phosphate upon exposure to light . This reaction is crucial for its use in studying intracellular signaling pathways.

Common Reagents and Conditions

The photolysis of Caged D-erythro-Sphingosine-1-phosphate typically requires ultraviolet light as the energy source. Other common reagents used in its synthesis and reactions include phosphorylating agents and photolabile protecting groups .

Major Products Formed

The primary product formed from the photolysis of Caged D-erythro-Sphingosine-1-phosphate is sphingosine-1-phosphate, which then participates in various cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sphingosine-1-phosphate: The active form released from the caged compound, involved in similar signaling pathways.

FTY720 (Fingolimod): An immunosuppressive drug that acts as a sphingosine-1-phosphate receptor modulator.

Ceramide: A precursor to sphingosine-1-phosphate, involved in sphingolipid metabolism.

Uniqueness

Caged D-erythro-Sphingosine-1-phosphate is unique due to its photolabile protecting group, allowing precise temporal and spatial control of sphingosine-1-phosphate release in cellular studies . This feature makes it a valuable tool for investigating the dynamic roles of sphingosine-1-phosphate in various biological processes.

Propriétés

IUPAC Name |

[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] bis[1-(2-nitrophenyl)ethyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N3O9P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-25-34(38)31(35)26-44-47(43,45-27(2)29-21-17-19-23-32(29)36(39)40)46-28(3)30-22-18-20-24-33(30)37(41)42/h16-25,27-28,31,34,38H,4-15,26,35H2,1-3H3/b25-16+/t27?,28?,31-,34+,47?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOWUMVOVFOKDL-CORYLZCXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-])N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-])N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N3O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

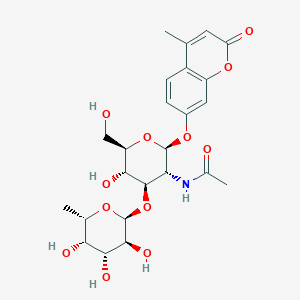

![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)

![Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate Sodium Salt](/img/structure/B1139964.png)

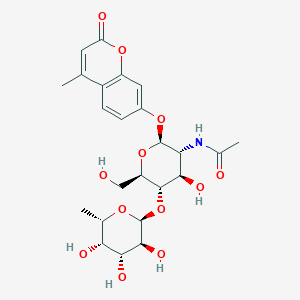

![5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1139966.png)